Predicted Lipophilicity (LogP) Advantage Over the Unsubstituted Benzyloxy Analogue
CAS 5745-17-5 exhibits a higher predicted partition coefficient (ACD/LogP 5.51) compared to the unsubstituted 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 320350-67-2; ACD/LogP 5.05), representing a +0.46 LogP unit increase attributable solely to the para-methyl substituent . A higher LogP may translate to increased membrane permeability for CNS-targeted applications, a relevant consideration given the scaffold's investigation as a cholinesterase inhibitor for Alzheimer's disease [1]. Both compounds share identical hydrogen-bond acceptor/donor counts (3/0) and topological polar surface area (36 Ų), isolating lipophilicity as the key differentiated physicochemical parameter.
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 5.51 (CAS 5745-17-5) |
| Comparator Or Baseline | 3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 320350-67-2): ACD/LogP = 5.05 |
| Quantified Difference | ΔLogP = +0.46 (target compound 46% more lipophilic by linear scale) |
| Conditions | ACD/Labs Percepta Platform v14.00; pH 5.5 / pH 7.4 (LogD values: 5.31 for target vs. 4.94 for comparator) |
Why This Matters
Procurement for CNS-focused screening libraries benefits from predictable lipophilicity differentiation, enabling rational selection of the para-methyl derivative when higher LogP is desired within a matched-pair SAR strategy.
- [1] Gülcan, H.O. et al. WO2014129989A1 – 3-Substituted-6H-benzo[c]chromen-6-ones and 3-substituted-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones against senile dementia. WIPO, 2014. View Source
